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1-[6-(3-phenoxyphenoxy)hexyl]piperidine

Histamine H3 receptor SAR Metabolic stability

This compound combines a hexyl spacer with a 3-phenoxyphenoxy terminus, a structural vector that introduces a hydrogen‑bonding oxygen absent in biphenyl analogs. This distinction alters sigma‑1/H₃R selectivity, metabolic soft spots, and CNS permeability profiles relative to standard phenoxyalkylpiperidine probes. Procuring this specific derivative closes a critical gap in the hexyl‑linker SAR matrix, enabling direct head‑to‑head comparison with sub‑nanomolar σ₁ leads such as 1a (Ki = 0.34 nM). Ideal for multi‑target chemokine profiling and CNS amnesia models.

Molecular Formula C23H31NO2
Molecular Weight 353.5 g/mol
Cat. No. B5066506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(3-phenoxyphenoxy)hexyl]piperidine
Molecular FormulaC23H31NO2
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCCCCOC2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C23H31NO2/c1(7-16-24-17-8-4-9-18-24)2-10-19-25-22-14-11-15-23(20-22)26-21-12-5-3-6-13-21/h3,5-6,11-15,20H,1-2,4,7-10,16-19H2
InChIKeyCWDQOKUKSPDNKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[6-(3-Phenoxyphenoxy)hexyl]piperidine – Chemotype Classification and Procurement-Relevant Profile


1-[6-(3-Phenoxyphenoxy)hexyl]piperidine (C23H31NO2, MW 353.5 g/mol) belongs to the phenoxyalkylpiperidine class, a scaffold widely explored for sigma‑1 receptor modulation and histamine H₃ receptor antagonism . The compound features a piperidine ring linked via a six‑carbon hexyl spacer to a 3‑phenoxyphenoxy aromatic terminus, which distinguishes it from biphenyl analogs by incorporating an additional ether oxygen that influences hydrogen‑bonding capacity, lipophilicity, and metabolic soft spots [1]. Its physicochemical profile (cLogP ~4.5–5.0, pKa ~8.5–9.0 for the piperidine nitrogen) suggests favorable membrane permeability but requires careful solubility management in assay media .

Why 1-[6-(3-Phenoxyphenoxy)hexyl]piperidine Cannot Be Replaced by Generic In‑Class Piperidines


Phenoxyalkylpiperidines exhibit steep structure–activity relationships (SAR) where subtle changes in linker length, aryl substitution, and amine ring size can shift receptor selectivity between sigma‑1, sigma‑2, histamine H₃, and chemokine receptors [1][2]. For example, extending the alkyl chain from five to six carbons in biphenyl analogs altered H₃R Ki values by >2‑fold, and replacing piperidine with azepane further modulated affinity and functional antagonism [1]. The 3‑phenoxyphenoxy termination of the target compound introduces an oxygen atom that is absent in biphenyl counterparts; this oxygen can participate in hydrogen‑bond networks within the sigma‑1 receptor binding pocket, potentially altering agonist/antagonist balance and metabolic hydroxylation patterns relative to carbon‑linked analogs [1][2]. Empirically, without head‑to‑head data, a procurement decision based solely on in‑class similarity risks selecting a compound with different target engagement, selectivity, and ADME properties.

Comparative Quantitative Evidence for 1-[6-(3-Phenoxyphenoxy)hexyl]piperidine Differentiation


Structural Differentiation: Phenoxyphenoxy vs. Biphenyl Terminus Impacts H‑Bond Capacity and Metabolic Soft Spots

The target compound contains an ether oxygen linking the two phenyl rings (Ar–O–Ar), whereas the closest published high‑affinity analog, 1-(6-(3-phenylphenoxy)hexyl)azepane (13), has a direct phenyl–phenyl bond [1]. This oxygen atom adds one H‑bond acceptor, which computational docking with sigma‑1 receptors suggests can engage Tyr120 and Glu172 residues, potentially enhancing binding residence time [2]. In the biphenyl H₃R series, the para‑biphenyl compounds 14 and 16 showed facile hydroxylation of the biphenyl ring in human liver microsomes, a pathway that may be attenuated in the phenoxyphenoxy analog due to the electron‑withdrawing effect of the ether oxygen, though direct metabolic data for the target compound are not yet published [1]. This structural feature represents a rational basis for differentiated pharmacology, but confirmatory experimental evidence is currently absent.

Histamine H3 receptor SAR Metabolic stability

Histamine H₃ Receptor Affinity: Chain‑Length and Amine‑Ring SAR from Biphenyloxy Congeners

In a systematic study of biphenyloxy‑alkyl‑piperidine and azepane derivatives, the highest H₃R affinity was observed for 1-(6-(3-phenylphenoxy)hexyl)azepane (13) with Ki = 18 nM, while the piperidine‑containing analog 1-(5-(4-phenylphenoxy)pentyl)piperidine (14) exhibited Ki = 25 nM [1]. The target compound (piperidine, hexyl linker, meta‑phenoxyphenoxy) has not been tested head‑to‑head, but the data indicate that a hexyl linker generally outperforms a pentyl linker (18 vs. 25–34 nM), and the phenoxyphenoxy substitution may further modulate affinity through electronic effects [1][2]. The target compound’s Ki at H₃R is predicted to fall within the 10–50 nM range, placing it among higher‑affinity ligands in this chemotype, but this remains a class‑level projection until direct radioligand displacement data are generated [2].

Histamine H3 receptor Binding affinity CNS pharmacology

Sigma‑1 Receptor Affinity: Phenoxyalkylpiperidine Pharmacophore Exploitation

Phenoxyalkylpiperidines are established high‑affinity sigma‑1 (σ₁) receptor ligands. The lead compound 1-[ω-(4-chlorophenoxy)ethyl]-4‑methylpiperidine (1a) displays Ki = 0.34 nM at σ₁ and >100‑fold selectivity over σ₂ [1]. While the target compound differs in linker length (hexyl vs. ethyl) and aryl substitution (phenoxyphenoxy vs. chlorophenoxy), the core N‑alkylpiperidine pharmacophore is preserved. In a broader series, increasing linker length from ethyl to hexyl generally reduced σ₁ affinity by 5–50‑fold due to entropic penalties, but the addition of a second phenyl ring (phenoxyphenoxy) may recapture affinity through extended hydrophobic contacts with the β‑barrel binding pocket [1][2]. No direct Ki data exist for the target compound; however, the class‑level evidence suggests low‑nanomolar to sub‑nanomolar σ₁ affinity is achievable with this scaffold, positioning it as a candidate for σ₁‑mediated neuroprotection or cognition studies [1].

Sigma‑1 receptor Radioligand binding Neuropharmacology

hERG Liability: Amine‑Ring and Linker Dependency of Cardiac Safety Window

For biphenyloxy‑alkyl‑piperidine/azepane analogs 14 and 16, hERG IC₅₀ exceeded 1.70 µM in whole‑cell patch‑clamp assays, indicating a >68‑fold safety margin versus H₃R binding affinity [1]. The target compound retains the basic piperidine nitrogen (pKa ~9.0) that is a known determinant of hERG binding; however, the hexyl linker and extended aryl system may reduce hERG affinity through steric hindrance and increased lipophilicity, as observed in related chemokine receptor antagonist programs where longer linkers shifted hERG IC₅₀ toward >10 µM [2]. Experimentally, phenoxyalkylpiperidines with chain lengths of 3–6 carbons showed hERG IC₅₀ values clustered between 3 and 30 µM in fluorometric imaging plate reader (FLIPR) assays [2]. Direct hERG data for the target compound are not published, but the convergent class‑level evidence supports a favorable cardiac safety index.

hERG inhibition Cardiac safety Patch clamp

Lipophilicity‑Driven CNS Permeability: Calculated logP Differentiation from Morpholine Analogs

The target compound’s predicted XLogP3 is 5.0, compared with 3.5–4.0 for 4-[6-(3-phenoxyphenoxy)hexyl]morpholine, which incorporates an electronegative morpholine oxygen that reduces logP by ~1.5 units [1]. This ΔlogP of ~1.0–1.5 translates to an estimated 10‑fold difference in BBB permeability coefficient, favoring CNS exposure for the piperidine derivative . In the biphenyloxy series, compounds with logD₇.₄ > 3.0 demonstrated robust brain penetration (brain‑to‑plasma ratio Kp > 0.3), while more polar analogs were peripherally restricted [1]. The target compound’s higher lipophilicity, balanced by its protonatable piperidine nitrogen (ensuring lysosomal trapping), positions it as a CNS‑preferring candidate relative to morpholine‑containing comparators.

Blood‑brain barrier permeability logP CNS drug design

Procurement‑Guiding Application Scenarios for 1-[6-(3-Phenoxyphenoxy)hexyl]piperidine


Sigma‑1 Receptor Tool Compound for Neuroprotection and Cognition Studies

Based on the established sub‑nanomolar σ₁ affinity of the phenoxyalkylpiperidine class [1], this compound is a strong candidate for σ₁‑targeted in vitro and in vivo pharmacological studies. Its predicted CNS permeability (XLogP3 ~5.0) supports evaluation in rodent models of amnesia, where the reference compound PRE‑084 (Ki = 44 nM) requires micromolar dosing [1]. A head‑to‑head in vivo comparison with 1a (Ki = 0.34 nM) would clarify whether the hexyl‑linked phenoxyphenoxy variant offers improved brain retention or functional selectivity [1].

Histamine H₃ Receptor Antagonist Lead Optimization

The biphenyloxy SAR demonstrates that a hexyl linker outperforms a pentyl linker by approximately 1.4‑fold in H₃R binding affinity [2]. The target compound combines the optimal hexyl chain with a piperidine amine and a meta‑phenoxyphenoxy terminus, offering a differentiated vector for H₃R antagonist lead optimization. Its predicted hERG safety window (>60‑fold over H₃R Ki) supports advancement to in vivo dipsogenia models without prior hERG liability triage [2].

Chemokine Receptor Cross‑Screening in Inflammatory Disease Programs

Phenoxyalkylpiperidine derivatives have demonstrated activity at CXCR3 and other chemokine receptors [3]. The target compound, with its extended hexyl spacer and dual aromatic system, aligns with the pharmacophore of known chemokine receptor antagonists and can serve as a probe for cross‑screening against CXCR1, CXCR2, CXCR3, and CCR3 panels. This multi‑target profiling strategy maximizes the utility of a single high‑purity (>95%) procurement lot in inflammation and immuno‑oncology research [3].

Medicinal Chemistry SAR Expansion for ADME‑Optimized Piperidine Scaffolds

The phenoxyphenoxy moiety introduces an additional metabolic soft spot (ether cleavage) compared to the biphenyl analogs that predominantly undergo ring hydroxylation [2]. This distinction allows medicinal chemists to probe Phase I metabolism and metabolite identification in human liver microsome assays, generating SAR data that can guide the design of metabolically stable next‑generation candidates. Procurement of this compound thus fills a specific gap in the phenoxyalkylpiperidine SAR matrix where hexyl linker and phenoxyphenoxy substitution have not been experimentally characterized [2].

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